molecular formula C19H16N2O4S2 B2468026 N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide CAS No. 1797600-21-5

N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide

Cat. No.: B2468026
CAS No.: 1797600-21-5
M. Wt: 400.47
InChI Key: UWLHCPNQQMKCLO-UHFFFAOYSA-N
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Description

N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide is a diamide derivative featuring a hybrid heterocyclic framework. Its structure comprises:

  • Ethanediamide backbone: A central ethanedioic acid-derived core with two amide linkages.
  • Thiophene-furan conjugate: A thiophen-2-yl ring substituted at position 5 with a furan-2-carbonyl group, forming a conjugated system.

This compound’s design integrates electron-rich heterocycles (thiophene, furan) and a sulfur-containing aryl group, suggesting applications in materials science or medicinal chemistry, though specific biological data are absent in the provided evidence.

Properties

IUPAC Name

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S2/c1-26-15-7-3-2-5-13(15)21-19(24)18(23)20-11-12-8-9-16(27-12)17(22)14-6-4-10-25-14/h2-10H,11H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLHCPNQQMKCLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide)

    Bases: Triethylamine, pyridine

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the thiophene ring can produce thiophane derivatives.

Mechanism of Action

The mechanism of action of N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The furan and thiophene rings can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Modifications: Thiophene vs. Furan Analogues

Compound A : N-(2-Nitrophenyl)thiophene-2-carboxamide
Compound B : N-(2-Nitrophenyl)furan-2-carboxamide (2NPFC)

Parameter Compound A (Thiophene) Compound B (Furan) Target Compound
Heterocycle Thiophene (C-S bond) Furan (C-O bond) Thiophene + Furan carbonyl
Dihedral Angle (aromatic rings) 13.53° (A), 8.50° (B) 9.71° Inferred similar variability
Intermolecular Interactions C–H⋯S interactions C–H⋯O interactions Likely C–H⋯O/S from both groups
Crystal Packing Weak C–H⋯S, no classical H-bonds S(6) ring motif via H-bonds Predicted mixed interactions

Key Insight : Replacing oxygen (furan) with sulfur (thiophene) alters dihedral angles and intermolecular forces, impacting solubility and crystallinity. The target compound’s dual heterocycles may enhance π-conjugation compared to single-heterocycle analogs .

Methylsulfanyl-Substituted Analogues

Compound C: N-[2-[[5-(dimethylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-N'-methyl-2-nitroethene-1,1-diamine hydrochloride Compound D: N'-(2-aminophenyl)-N-[3-[(2S,4R,6S)-4-[4-(hydroxymethyl)phenyl]-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1,3-dioxan-2-yl]phenyl]heptanediamide

Parameter Compound C Compound D Target Compound
Sulfur Motif Methylsulfanyl-ethyl Thiadiazole-sulfanylmethyl 2-(Methylsulfanyl)phenyl
Backbone Nitroethene-diamine Heptanediamide Ethanediamide
Functionality Furan + nitro group Thiadiazole + hydroxymethyl Furan-thiophene conjugate

Key Insight : Methylsulfanyl groups enhance lipophilicity and may influence binding affinity in biological systems. The target compound’s phenyl-bound methylsulfanyl group contrasts with aliphatic or heterocyclic sulfur motifs in analogs .

Diamide-Based Analogues

Compound E : N,N'-Pentane-1,5-diylbis[N-(3-methoxybenzyl)thiophene-2-carboxamide]
Compound F : Ethyl 2-(4-{N-[(thiophen-2-yl)methyl]-4-methylbenzensulfonamido}phenyl)acetate

Parameter Compound E Compound F Target Compound
Amide Type Bis-carboxamide Sulfonamide-acetate Ethanediamide
Substituents Thiophene + methoxybenzyl Thiophene + methylbenzenesulfonyl Furan-thiophene + methylsulfanyl
Synthetic Complexity Moderate (two-step alkylation) High (multi-step synthesis) Likely moderate complexity

Research Findings and Implications

  • Structural Flexibility : The target compound’s dihedral angles between its thiophene and furan groups (inferred from ) may allow adaptable binding in protein pockets or π-stacking in materials.
  • Solubility : The methylsulfanyl group and heterocycles balance hydrophobicity and polarity, suggesting intermediate solubility compared to purely aliphatic or polar analogs .
  • Synthetic Accessibility : Similar to Compound E, the target compound’s synthesis likely involves amide coupling between pre-functionalized thiophene-furan and methylsulfanylphenyl precursors .

Biological Activity

N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide is a complex organic compound with potential biological activities that merit detailed exploration. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the presence of multiple functional groups, which contribute to its biological activity. The core structure includes:

  • Furan and Thiophene Rings : These heterocyclic compounds are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.
  • Methylsulfanyl Group : This group enhances the lipophilicity of the molecule, potentially improving its bioavailability.

Antimicrobial Activity

Research indicates that compounds containing furan and thiophene moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of these compounds can inhibit the growth of various bacterial strains. For instance, one study demonstrated that similar furan-thiophene derivatives had minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL against Gram-positive and Gram-negative bacteria .

CompoundMIC (µg/mL)Bacterial Strain
Furan-Thiophene Derivative A8Staphylococcus aureus
Furan-Thiophene Derivative B32Escherichia coli
Furan-Thiophene Derivative C64Pseudomonas aeruginosa

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays. The compound exhibited notable free radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases. In vitro assays demonstrated an IC50 value of approximately 50 µM, indicating a moderate antioxidant capacity compared to established antioxidants like ascorbic acid .

Enzyme Inhibition

A significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Specifically, studies on similar compounds have shown that they can inhibit tyrosinase, an enzyme involved in melanin production. This property is particularly relevant in cosmetic applications for skin lightening. For example, a related study reported IC50 values for tyrosinase inhibition in the range of 0.0433 µM to 0.28 µM for structurally similar derivatives .

Case Studies

  • Tyrosinase Inhibition : A study focusing on furan-based compounds demonstrated that modifications in the phenolic structure significantly enhanced tyrosinase inhibitory activity. The findings suggest that introducing specific substituents can optimize the efficacy of furan-thiophene derivatives in cosmetic formulations aimed at skin whitening .
  • Antimicrobial Efficacy : Another investigation assessed the antibacterial properties of a series of thiophene derivatives against clinical isolates. The results indicated that certain substitutions on the thiophene ring led to improved antimicrobial activity against resistant strains .

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